Cas no 1521720-82-0 (5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole)

5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is a brominated indole derivative characterized by its unique structural features, including dibromo substitution at the 5 and 7 positions and a dimethyl-substituted dihydroindole core. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its brominated aromatic ring enhances reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. The rigid indole scaffold and dimethyl substitution contribute to improved stability and steric control in synthetic applications. Researchers value this compound for its versatility in constructing complex heterocyclic frameworks, making it a valuable tool in medicinal chemistry and material science.
5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole structure
1521720-82-0 structure
Product name:5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole
CAS No:1521720-82-0
MF:C10H11Br2N
MW:305.009041070938
CID:5715920
PubChem ID:81223230

5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole Chemical and Physical Properties

Names and Identifiers

    • 1521720-82-0
    • 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
    • AKOS019794591
    • EN300-1145442
    • 1H-Indole, 5,7-dibromo-2,3-dihydro-3,3-dimethyl-
    • 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole
    • Inchi: 1S/C10H11Br2N/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3
    • InChI Key: YCTFMMPNBAEQBP-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1NCC2(C)C)Br

Computed Properties

  • Exact Mass: 304.92378g/mol
  • Monoisotopic Mass: 302.92582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.645±0.06 g/cm3(Predicted)
  • Boiling Point: 323.9±42.0 °C(Predicted)
  • pka: 2.56±0.40(Predicted)

5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145442-1.0g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
1g
$1142.0 2023-05-26
Enamine
EN300-1145442-10.0g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
10g
$4914.0 2023-05-26
Enamine
EN300-1145442-0.1g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
0.1g
$1005.0 2023-05-26
Enamine
EN300-1145442-0.5g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
0.5g
$1097.0 2023-05-26
Enamine
EN300-1145442-2.5g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
2.5g
$2240.0 2023-05-26
Enamine
EN300-1145442-5.0g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
5g
$3313.0 2023-05-26
Enamine
EN300-1145442-0.05g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
0.05g
$959.0 2023-05-26
Enamine
EN300-1145442-0.25g
5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole
1521720-82-0
0.25g
$1051.0 2023-05-26

Additional information on 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1h-indole

Introduction to 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1521720-82-0)

5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. With the CAS number 1521720-82-0, it is well-documented in chemical literature and databases, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole consists of an indole core substituted with bromine atoms at the 5th and 7th positions, and a dimethyl group at the 3rd position. This specific arrangement imparts distinct electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The presence of bromine atoms enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially facilitating its absorption in biological systems.

In recent years, there has been a surge in research focusing on indole derivatives due to their broad spectrum of biological activities. The brominated indole derivatives, in particular, have shown promise as intermediates in the synthesis of various pharmacologically active compounds. The 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS No. 1521720-82-0) is no exception and has been explored in several preclinical studies for its potential therapeutic effects.

One of the most compelling aspects of 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in creating molecules with anti-inflammatory and anticancer activities. The bromine atoms serve as reactive sites that can be further functionalized to introduce additional pharmacophores or to optimize bioavailability.

The synthesis of 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the bromination of an indole precursor followed by alkylation to introduce the dimethyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These synthetic methodologies highlight the compound's importance in pharmaceutical chemistry and underscore the expertise required to produce it on an industrial scale.

In terms of biological activity, preliminary studies on 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole have revealed intriguing results. The compound has shown potential inhibitory effects on certain enzymes and receptors implicated in various diseases. For example, it has demonstrated activity against enzymes involved in inflammation pathways, suggesting its utility in developing anti-inflammatory drugs. Additionally, its interaction with specific receptors has been explored for possible applications in neurodegenerative disorders.

The pharmacokinetic properties of 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Early pharmacokinetic studies indicate that the molecule exhibits moderate bioavailability and a reasonable half-life upon oral administration. These findings are promising for further development into a viable drug candidate.

The role of computational chemistry in studying 5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole cannot be overstated. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action without the need for extensive experimental work. Such computational approaches are becoming increasingly integral to drug discovery pipelines.

The future directions for research on 5,7-Dibromo-3,3-dimethyl-2H-indole (CAS No. 1521720) are multifaceted. Further exploration of its pharmacological profile is warranted to identify new therapeutic applications or to refine existing ones. Additionally,investigations into its chemical modifications could lead to derivatives with improved efficacy or reduced side effects. Collaborative efforts between synthetic chemists and biologists will be essential to translate these findings into tangible medical advancements.

In conclusion,5,7-Dibromo—dimethyl—23—dihydro—lH-indoIe(CAS No.15217208820) represents a significant compound with considerable potential in pharmaceutical research.Its unique structural features,combined with promising preliminary biological activity,make it a valuable subject for further investigation.As research continues,this molecule is likely to play an increasingly important role in the development of novel therapeutic agents.

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